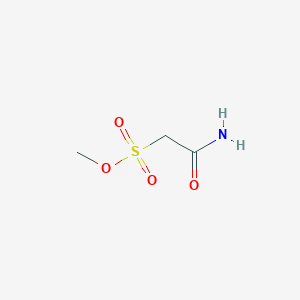
Methyl 2-amino-2-oxoethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-oxoethane-1-sulfonate is an organic compound with a unique structure that includes both amino and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-oxoethane-1-sulfonate typically involves the reaction of methylamine with a sulfonic acid derivative. One common method is the reaction of methylamine with ethane-1-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-oxoethane-1-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfinate or thiol compounds.
Scientific Research Applications
Methyl 2-amino-2-oxoethane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-oxoethane-1-sulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonate group can interact with positively charged sites on proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-oxoethane-1-sulfonate: Unique due to its combination of amino and sulfonate groups.
Ethane-1-sulfonic acid: Lacks the amino group, limiting its reactivity and applications.
Methylamine: Lacks the sulfonate group, making it less versatile in chemical reactions.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
61801-30-7 |
|---|---|
Molecular Formula |
C3H7NO4S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
methyl 2-amino-2-oxoethanesulfonate |
InChI |
InChI=1S/C3H7NO4S/c1-8-9(6,7)2-3(4)5/h2H2,1H3,(H2,4,5) |
InChI Key |
GFJXRRBKGKKRNR-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















